molecular formula C22H26N4O4S B11160005 1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N~4~-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide

1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N~4~-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide

Cat. No.: B11160005
M. Wt: 442.5 g/mol
InChI Key: HNGBNDXDBYCFJD-UHFFFAOYSA-N
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Description

1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N~4~-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a pyrrol ring, a thiazolyl group, and a piperidinecarboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N~4~-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrrol Ring: The pyrrol ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

    Formation of the Thiazolyl Group: The thiazolyl group can be synthesized through a condensation reaction between a thioamide and an α-haloketone.

    Coupling of the Piperidinecarboxamide Moiety: The final step involves coupling the synthesized intermediates with piperidine-4-carboxylic acid or its derivatives under peptide coupling conditions, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N~4~-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrrol and piperidinecarboxamide moieties, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can cleave the amide bonds within the compound, using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N~4~-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for studying enzyme inhibition, receptor binding, and protein-protein interactions.

    Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a potential lead compound for drug discovery.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism of action of 1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N~4~-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N~4~-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H26N4O4S

Molecular Weight

442.5 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H26N4O4S/c1-14-13-31-22(23-14)24-20(28)15-7-9-25(10-8-15)21(29)16-11-19(27)26(12-16)17-3-5-18(30-2)6-4-17/h3-6,13,15-16H,7-12H2,1-2H3,(H,23,24,28)

InChI Key

HNGBNDXDBYCFJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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